molecular formula C7H10ClFN2 B6215774 1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride CAS No. 2742661-06-7

1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B6215774
CAS No.: 2742661-06-7
M. Wt: 176.6
InChI Key:
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Description

1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 6-fluoro-2-methylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluoro-6-methylpyridin-2-yl)methanamine hydrochloride
  • 2-fluoro-3-pyridinemethanamine hydrochloride

Uniqueness

1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-fluoro-2-methylpyridin-3-yl)methanamine hydrochloride involves the reaction of 6-fluoro-2-methylpyridine with formaldehyde followed by reduction with sodium borohydride to yield 1-(6-fluoro-2-methylpyridin-3-yl)methanol. The methanol is then reacted with ammonia to form the desired product, which is subsequently converted to the hydrochloride salt.", "Starting Materials": [ "6-fluoro-2-methylpyridine", "Formaldehyde", "Sodium borohydride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-fluoro-2-methylpyridine is reacted with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield 1-(6-fluoro-2-methylpyridin-3-yl)methanol.", "Step 2: The methanol is then reduced to the corresponding amine using sodium borohydride.", "Step 3: The amine is reacted with excess ammonia in a solvent such as ethanol to form 1-(6-fluoro-2-methylpyridin-3-yl)methanamine.", "Step 4: The product is then converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS No.

2742661-06-7

Molecular Formula

C7H10ClFN2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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